molecular formula C18H27N3O3 B7635726 2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide

2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide

Cat. No. B7635726
M. Wt: 333.4 g/mol
InChI Key: NWHQUQBLAHBXNV-UHFFFAOYSA-N
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Description

2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide, also known as EFP-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is a piperidine derivative that has been synthesized using various methods, and it has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide has been shown to inhibit the activity of enzymes such as COX-2 (Cyclooxygenase-2) and LOX (Lipoxygenase), which are involved in the production of inflammatory mediators. In addition, 2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide has been found to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which is responsible for the regulation of antioxidant and detoxification genes. These mechanisms contribute to the anti-inflammatory and antioxidant properties of 2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide.
Biochemical and Physiological Effects:
2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide inhibits the proliferation and migration of cancer cells, induces apoptosis (programmed cell death), and enhances the production of cytokines. In vivo studies have shown that 2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide reduces inflammation, alleviates pain, and suppresses tumor growth in animal models. These effects suggest that 2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide has potential therapeutic applications in the treatment of cancer, chronic pain, and inflammatory disorders.

Advantages and Limitations for Lab Experiments

2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using a relatively simple and cost-effective method. In addition, 2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide exhibits potent biological activities at low concentrations, which makes it a useful tool for studying various biological processes. However, one limitation is that 2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide is not very soluble in water, which can make it difficult to use in certain experiments. Another limitation is that the mechanism of action of 2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of 2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide. One direction is to further investigate the mechanism of action of 2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide, which could lead to the development of more potent and selective compounds. Another direction is to explore the potential applications of 2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide in the treatment of various diseases, such as cancer, autoimmune disorders, and chronic pain. Additionally, the development of new methods for the synthesis and purification of 2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide could facilitate its use in various research applications. Overall, the study of 2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide has the potential to contribute to the development of new drugs and therapies for a variety of diseases.

Synthesis Methods

2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide can be synthesized using different methods, but the most commonly used method involves the reaction between 1-(furan-3-carbonyl)piperidin-4-ylamine and 2-ethylpiperidine-1-carboxylic acid. This reaction is carried out in the presence of a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-Dimethylaminopyridine). The reaction yields 2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide as a white solid, which can be purified using various techniques such as column chromatography, recrystallization, and HPLC (High-Performance Liquid Chromatography).

Scientific Research Applications

2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. In addition, 2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide has been shown to modulate the immune system and enhance the production of cytokines, which are important mediators of immune responses. These properties make 2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide a promising candidate for the development of new drugs for the treatment of various diseases such as cancer, autoimmune disorders, and chronic pain.

properties

IUPAC Name

2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-2-16-5-3-4-9-21(16)18(23)19-15-6-10-20(11-7-15)17(22)14-8-12-24-13-14/h8,12-13,15-16H,2-7,9-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHQUQBLAHBXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)NC2CCN(CC2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide

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